molecular formula C26H29ClN4O3 B586208 5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide CAS No. 1794753-88-0

5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide

Cat. No. B586208
CAS RN: 1794753-88-0
M. Wt: 489.042
InChI Key: JPJGFWKHSMUKFO-YPGVYFNXSA-N
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Description

5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C26H29ClN4O3 and its molecular weight is 489.042. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction Studies

One study focused on the molecular interactions of a potent and selective antagonist for the CB1 cannabinoid receptor, highlighting the conformational analysis and development of unified pharmacophore models. This research offers insights into the receptor-ligand interactions and the design of receptor-specific drugs (Shim et al., 2002).

Synthesis and Pharmacological Activity

Another study detailed the synthesis and pharmacological activity of Schiff’s bases and 2-azetidinones, aiming to identify compounds with antidepressant and nootropic activities. This highlights the process of creating and evaluating compounds for central nervous system (CNS) activity, which could be relevant to the synthesis and application of the compound (Thomas et al., 2016).

Inverse Agonist Activity at CB1 Receptor

Research on SR141716A, an inverse agonist at the human cannabinoid CB1 receptor, demonstrates the compound's effect on receptor activity. This study contributes to understanding how specific chemical compounds can modulate receptor functions, potentially relevant to the pharmacodynamics of similar compounds (Landsman et al., 1997).

Synthesis and Biological Activity of Arylazothiazole Dyes

A study on the synthesis of novel arylazothiazole disperse dyes containing selenium, applied for dyeing polyester fibers, shows an application of chemical compounds in materials science. It also explored their antioxidant, antitumor, and antimicrobial activities, demonstrating the multifaceted applications of synthesized compounds (Khalifa et al., 2015).

Glycine Transporter 1 Inhibitor Identification

The identification of compounds as glycine transporter 1 inhibitors for potential therapeutic use showcases the exploration of chemical entities for modulating neurotransmitter systems. This research could inform the development of compounds with similar targets for neurological conditions (Yamamoto et al., 2016).

Mechanism of Action

Target of Action

The primary target of A-887826-d8 is the Nav1.8 sodium channel . This channel is a voltage-dependent sodium channel that is prominent in primary pain-sensing neurons, with little or no expression in most other kinds of neurons .

Mode of Action

A-887826-d8 acts as a potent and voltage-dependent blocker of the Nav1.8 sodium channel . It inhibits the Nav1.8 sodium channel in a state-dependent fashion, with stronger inhibition occurring when the channels are in an inactivated state . Interestingly, A-887826-d8 exhibits a property known as “reverse use-dependence”, whereby inhibition is relieved by repetitive short depolarizations .

Biochemical Pathways

The Nav1.8 sodium channel plays a crucial role in the generation and propagation of action potential . By blocking this channel, A-887826-d8 can suppress evoked action potential firing when dorsal root ganglion (DRG) neurons are held at depolarized potentials .

Result of Action

The blockade of Nav1.8 sodium channels by A-887826-d8 leads to the attenuation of neuropathic tactile allodynia

Action Environment

The efficacy of A-887826-d8 is influenced by physiological conditions such as resting potentials and temperatures . For instance, the compound’s inhibition of Nav1.8 channels exhibits strong “reverse use dependence” when studied with physiological resting potentials and physiological temperatures . This suggests that the compound’s action, efficacy, and stability could be influenced by the physiological state of the neurons and the broader physiological environment.

properties

IUPAC Name

5-(4-butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClN4O3/c1-2-3-11-34-24-7-6-19(15-23(24)27)21-14-22(17-28-16-21)26(32)30-18-20-5-4-8-29-25(20)31-9-12-33-13-10-31/h4-8,14-17H,2-3,9-13,18H2,1H3,(H,30,32)/i9D2,10D2,12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJGFWKHSMUKFO-YPGVYFNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2=CC(=CN=C2)C(=O)NCC3=C(N=CC=C3)N4CCOCC4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(N1C2=C(C=CC=N2)CNC(=O)C3=CN=CC(=C3)C4=CC(=C(C=C4)OCCCC)Cl)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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